
3-(2H-Indol-2-ylidene)-N-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine .
Scientific Research Applications
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The compound can modulate these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core but lacks the pyrazole and phenyl groups.
N-phenylpyrazole: Contains the pyrazole and phenyl groups but lacks the indole moiety.
Indomethacin: A well-known drug that contains an indole moiety and exhibits anti-inflammatory properties.
Uniqueness
3-(1H-INDOL-2-YL)-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of the indole, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a broad range of applications in various fields .
Properties
CAS No. |
827318-55-8 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-N-phenyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-13-7-2-1-3-8-13)14-11-19-22-17(14)16-10-12-6-4-5-9-15(12)21-16/h1-11,21H,(H,19,22)(H,20,23) |
InChI Key |
DEGMXEVTINYRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
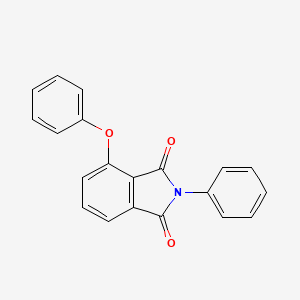

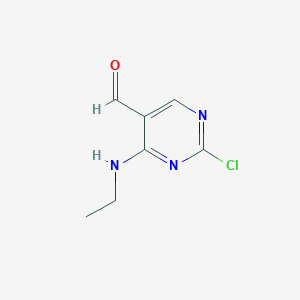
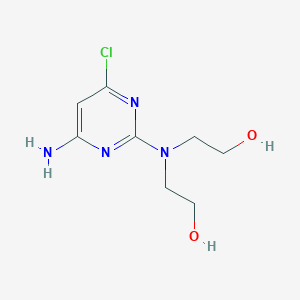
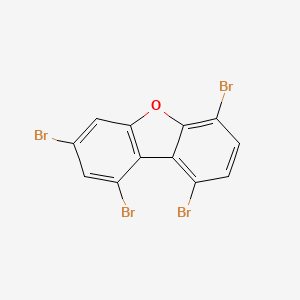

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
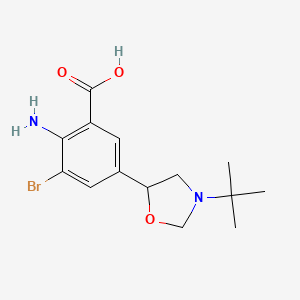
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
